Compounds structurally related to 3-[2-(2-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, particularly those containing the 2-(2-fluorophenyl)methoxy)ethyl)piperidine moiety, exhibit high affinity for the dopamine transporter (DAT) [, , , ]. This binding affinity has led to the development of potential therapeutic agents for conditions associated with dopamine dysregulation, such as:
Research on structurally similar compounds, like 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423), has explored their potential as antipsychotic agents []. These compounds exhibit antidopaminergic effects in brain regions implicated in schizophrenia, suggesting potential therapeutic applications in this area.
While not directly mentioned in the context of 3-[2-(2-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, research highlights the development of potent and long-acting muscarinic M3 receptor antagonists incorporating similar structural features []. These antagonists hold promise as bronchodilators for treating obstructive pulmonary diseases.
Research on structurally distinct but pharmacologically relevant compounds, such as (−)-(9S)-9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide (A-278637), has investigated their activity as ATP-sensitive potassium (KATP) channel openers []. These compounds exhibit promising results in suppressing urinary bladder contractions and could serve as potential therapeutic agents for overactive bladder.
CAS No.: 7412-77-3
CAS No.: 16518-26-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 76822-24-7